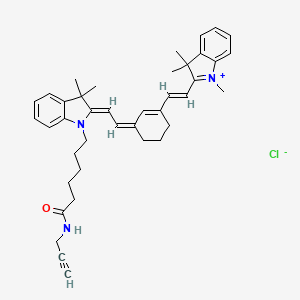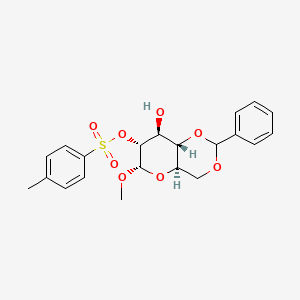
Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is a complex organic compound commonly utilized in various fields of scientific research. This compound is derived from glucopyranoside and features a benzylidene group at the 4,6-positions and a p-toluenesulfonyl group at the 2-position. It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucopyranoside followed by selective sulfonylation. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 4 and 6 positions of glucopyranoside are protected using benzaldehyde to form a benzylidene acetal.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The benzylidene acetal can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Acidic Conditions: Hydrochloric acid or sulfuric acid is used for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted glucopyranosides can be obtained.
Hydrolysis Products: The hydrolysis of the benzylidene acetal yields the corresponding diol.
Wissenschaftliche Forschungsanwendungen
Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral building blocks.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs aimed at treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside involves its role as a reactive intermediate. The p-toluenesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions on the glucopyranoside ring.
Vergleich Mit ähnlichen Verbindungen
Methyl 4,6-O-benzylidene-β-D-glucopyranoside: Similar in structure but differs in the configuration at the anomeric carbon.
Methyl 4,6-O-benzylidene-2,3-di-O-p-toluenesulfonyl-α-D-glucopyranoside: Contains an additional p-toluenesulfonyl group at the 3-position.
Uniqueness: Methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-a-D-glucopyranoside is unique due to its specific substitution pattern, which allows for selective reactions and the synthesis of diverse derivatives. Its role as an intermediate in the synthesis of complex molecules makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C21H24O8S |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H24O8S/c1-13-8-10-15(11-9-13)30(23,24)29-19-17(22)18-16(27-21(19)25-2)12-26-20(28-18)14-6-4-3-5-7-14/h3-11,16-22H,12H2,1-2H3/t16-,17+,18-,19-,20?,21+/m1/s1 |
InChI-Schlüssel |
BBWKTKLCLZHSJW-XLSXTYDTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]2OC)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)


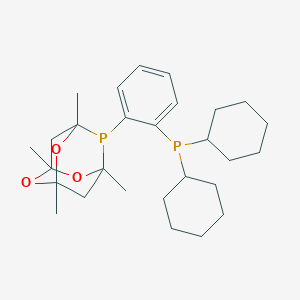
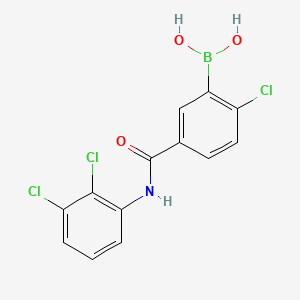
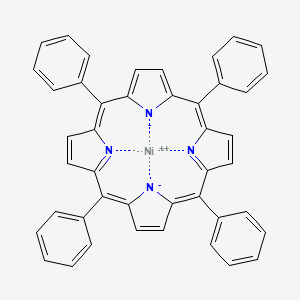

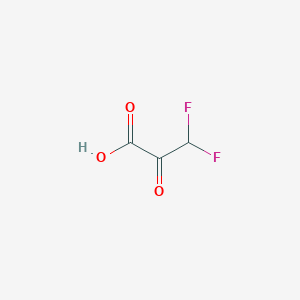

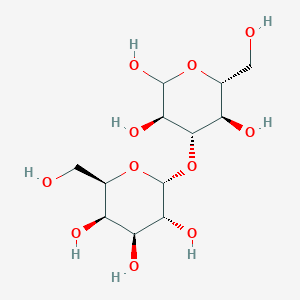
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)

![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
